

In-Depth Technical Guide: Thermal Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydrazinylbenzoate Hydrochloride

Cat. No.: B1304157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of **Methyl 4-hydrazinylbenzoate Hydrochloride** (CAS No. 6296-89-5). This compound is a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in further synthetic processes.

Physicochemical Properties

Methyl 4-hydrazinylbenzoate Hydrochloride is a crystalline solid. Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	6296-89-5	N/A
Molecular Formula	$C_8H_{11}ClN_2O_2$	N/A
Molecular Weight	202.64 g/mol	N/A
Appearance	Off-white to light brown solid	N/A
Melting Point	205-207 °C	N/A

Thermal Stability and Melting Point

The thermal behavior of **Methyl 4-hydrazinylbenzoate Hydrochloride** has been characterized by its melting point. The compound exhibits good thermal stability up to its melting point.

Melting Point

The melting point of **Methyl 4-hydrazinylbenzoate Hydrochloride** is consistently reported in the range of 205-207 °C. This relatively high melting point for an organic salt suggests strong intermolecular forces, likely including extensive hydrogen bonding, within the crystal lattice.

Thermogravimetric Analysis (TGA) - Illustrative Data

While specific experimental TGA data for **Methyl 4-hydrazinylbenzoate Hydrochloride** is not readily available in the public domain, an illustrative thermal decomposition profile can be projected based on the analysis of a structurally similar compound, phenylhydrazine hydrochloride. Phenylhydrazine hydrochloride is known to undergo decomposition at elevated temperatures. It is reported to be unstable at temperatures above 190 °C, with other sources indicating decomposition between 245-254 °C^{[1][2][3][4]}.

Based on this, a plausible thermal decomposition profile for **Methyl 4-hydrazinylbenzoate Hydrochloride** would involve the onset of significant weight loss at temperatures exceeding its melting point. The decomposition is expected to proceed in multiple stages, involving the loss of hydrogen chloride, followed by the fragmentation of the organic moiety.

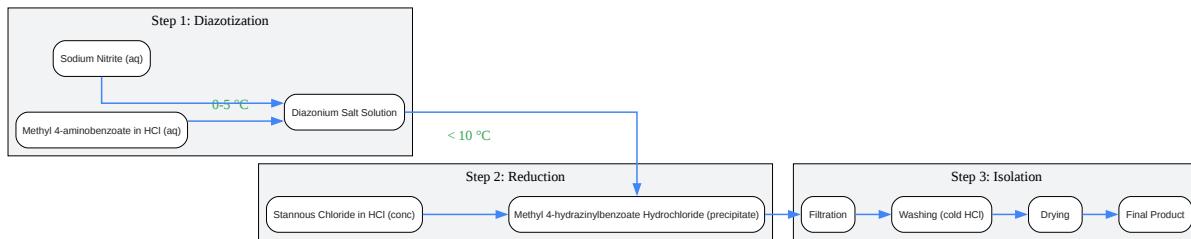
Illustrative TGA Data:

Temperature Range (°C)	Weight Loss (%)	Corresponding Loss
100 - 200	~ 0-1%	Loss of adsorbed water/solvent
210 - 300	~ 18%	Loss of HCl
300 - 500	> 80%	Decomposition of organic residue

Differential Scanning Calorimetry (DSC) - Illustrative Data

A DSC thermogram for **Methyl 4-hydrazinylbenzoate Hydrochloride** would be expected to show a sharp endothermic peak corresponding to its melting point. This peak would provide a precise value for the melting temperature and the enthalpy of fusion. Following the melting endotherm, an exothermic event may be observed at higher temperatures, corresponding to the decomposition of the compound.

Illustrative DSC Data:


Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (J/g)
Melting	~ 205	~ 207	(Endothermic)
Decomposition	> 220	-	(Exothermic)

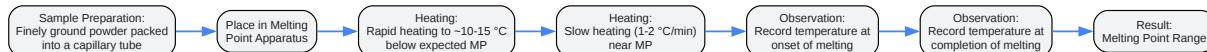
Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of **Methyl 4-hydrazinylbenzoate Hydrochloride**.

Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

A representative synthesis protocol, adapted from the known synthesis of similar hydrazinobenzoic acid hydrochlorides, is described below.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **Methyl 4-hydrazinylbenzoate Hydrochloride**.

Methodology:

- **Diazotization:** Methyl 4-aminobenzoate is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.
- **Reduction:** In a separate vessel, a solution of stannous chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the stannous chloride solution, keeping the temperature below 10 °C.
- **Isolation:** The resulting precipitate of **Methyl 4-hydrazinylbenzoate Hydrochloride** is collected by filtration, washed with cold dilute hydrochloric acid, and then with a suitable organic solvent (e.g., ether) to remove any non-polar impurities. The product is then dried under vacuum to yield the final product.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Methodology:

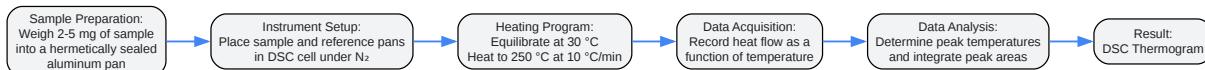
- A small amount of the finely powdered sample is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.
- The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability and decomposition profile of the compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).


Methodology:

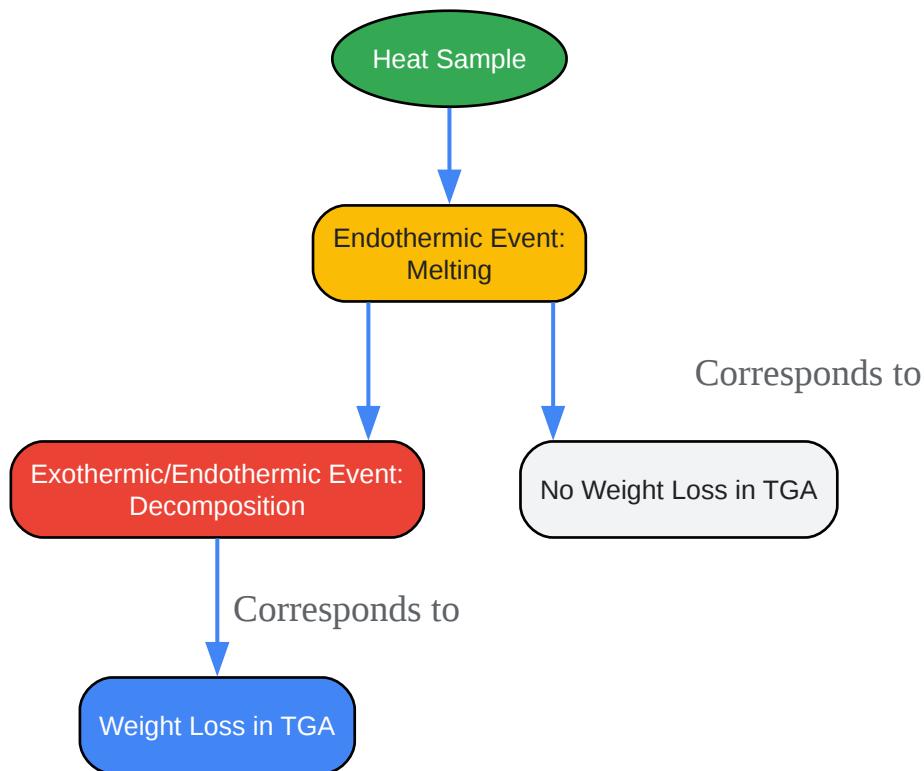
- A sample of 5-10 mg is accurately weighed into an alumina or platinum TGA pan.

- The pan is placed in the TGA furnace.
- The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate.
- The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- The weight of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

- A sample of 2-5 mg is weighed into an aluminum DSC pan, which is then hermetically sealed.
- An empty sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell.
- The cell is purged with an inert gas.
- The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 250 °C at a rate of 10 °C/min.
- The differential heat flow to the sample and reference is measured as a function of temperature.

Logical Relationships in Thermal Analysis

The interpretation of thermal analysis data involves understanding the relationship between different observed events.

[Click to download full resolution via product page](#)

Caption: Logical flow of thermal events for **Methyl 4-hydrazinylbenzoate Hydrochloride**.

This guide provides a detailed overview of the thermal properties of **Methyl 4-hydrazinylbenzoate Hydrochloride**, offering valuable information for its application in research and development. The provided experimental protocols and illustrative data serve as a practical resource for scientists and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [In-Depth Technical Guide: Thermal Properties of Methyl 4-hydrazinylbenzoate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304157#thermal-stability-and-melting-point-of-methyl-4-hydrazinylbenzoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com